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Executive Summary

Hepcidin is the master regulator of systemic iron homeostasis.[1][2] This 25-amino acid
peptide hormone, primarily synthesized by hepatocytes, controls iron concentration in the
plasma by modulating dietary iron absorption and the release of iron from cellular stores.[2][3]
Hepcidin exerts its function by binding to the cellular iron exporter ferroportin, inducing its
internalization and degradation.[3][4] The dysregulation of hepcidin is a central feature in a
variety of iron-related disorders, including iron-deficiency anemia and iron overload diseases
like hereditary hemochromatosis and [3-thalassemia.[3][5] Understanding the intricate signaling
pathways that govern hepcidin expression is therefore critical for the development of novel
therapeutics. This guide provides an in-depth overview of the core signaling pathways,
presents key quantitative data, details relevant experimental protocols, and visualizes these
complex systems.

The Hepcidin-Ferroportin Axis: The Core
Mechanism

The fundamental mechanism of hepcidin action involves its interaction with ferroportin (FPN),
the only known iron exporter in vertebrates.[3] FPN is highly expressed on the surface of cells
that are critical for iron flux into the plasma, including duodenal enterocytes (for dietary iron
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absorption) and macrophages of the reticuloendothelial system (for recycling iron from
senescent erythrocytes).[2][5]

When hepcidin binds to FPN, it triggers the ubiquitination, internalization, and subsequent
lysosomal degradation of the exporter.[4] This process effectively traps iron within these cells,
leading to a decrease in plasma iron concentrations.[1][5]

o High Hepcidin: Leads to low plasma iron (hypoferremia) by blocking iron absorption and
sequestration in macrophages. This is a characteristic of anemia of inflammation.[4][6]

o Low Hepcidin: Results in high plasma iron (hyperferremia) due to uncontrolled iron
absorption and release. This is the hallmark of hereditary hemochromatosis.[1][7]

Duodenal Enterocyte / Macrophage

Intracellular Iron

Binds & Induces
Degradation

Ferroportin (FPN) <
Iron Exporter

Plasma Iron

© 2025 BenchChem. All rights reserved. 2/21 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://drg-international.com/documents/serum-hepcidin-reference-range-gender-differences-menopausal-dependence-and-biochemical-correlates-in-healthy-subjects/
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Fig 1. The Hepcidin-Ferroportin regulatory axis.

Core Signaling Pathways Regulating Hepcidin
Expression

Hepcidin expression is transcriptionally regulated in hepatocytes by multiple converging
pathways in response to iron levels, inflammation, and erythropoietic demand.[1][3]

The BMPISMAD Pathway: The Primary Iron Sensor

The bone morphogenetic protein (BMP) and mothers against decapentaplegic homolog
(SMAD) pathway is the principal driver of hepcidin expression in response to increased body
iron stores.[1][8]

» Ligand and Receptors: Increased liver iron stores stimulate the production of BMP6 by liver
sinusoidal endothelial cells.[9] BMP6, along with other BMPs like BMP2, binds to a receptor
complex on the hepatocyte surface, consisting of BMP type | and type Il serine/threonine
kinase receptors (e.g., ALK3/BMPR1A).[1][8]

o Co-receptors: The activity of this complex is greatly enhanced by the co-receptor
hemojuvelin (HJV).[1][2]

 lron-Sensing Complex: The hereditary hemochromatosis-associated proteins HFE and
transferrin receptor 2 (TfR2) are crucial for sensing circulating, transferrin-bound iron.[10][11]
When transferrin saturation is high, HFE dissociates from TfR1 and forms a complex with
TfR2.[1][12] This HFE-TfR2 complex appears to interact with the HJV/BMP receptor complex
to potentiate signaling.[10][13]

e Intracellular Cascade: Activation of the receptor complex leads to the phosphorylation of
receptor-regulated SMADs (R-SMADSs), specifically SMAD1, SMAD5, and SMADS.[8] These
phosphorylated R-SMADs then form a complex with the common mediator SMADA4.[8][14]

o Transcriptional Activation: The p-SMAD1/5/8-SMAD4 complex translocates to the nucleus,
where it binds to BMP-responsive elements (BMP-RES) in the hepcidin (HAMP) gene
promoter, driving its transcription.[2][15]
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» Negative Feedback: SMAD7 acts as an inhibitory SMAD that provides a negative feedback
loop, suppressing hepcidin expression by interfering with the BMP/SMAD signaling
cascade.[8][15]
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Fig 2. The BMP/SMAD signaling pathway for hepcidin regulation.
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The JAKISTAT Pathway: The Inflammatory Response

Inflammation is a potent inducer of hepcidin expression, a mechanism thought to contribute to
host defense by sequestering iron from pathogens.[1][4] This response is primarily mediated by
the JAK/STAT pathway.

e Cytokine Signal: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the main
drivers of this pathway.[1][11] IL-6 is released by macrophages and other immune cells
during infection or inflammation.

e Receptor Activation: IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes, leading
to the activation of associated Janus Kinase 2 (JAK2).[1][8]

o STAT3 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator
of Transcription 3 (STAT3).[1][11]

o Transcriptional Activation: Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the
nucleus, and binds to a STAT3-responsive element in the HAMP promoter, inducing
hepcidin transcription.[1][8] This pathway is responsible for the anemia of inflammation (also
known as anemia of chronic disease).[1]
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Fig 3. The JAK/STAT inflammatory pathway for hepcidin regulation.
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Negative Regulators of Hepcidin Expression

Suppression of hepcidin is crucial for increasing iron availability during times of high demand,
such as vigorous erythropoiesis or in response to iron deficiency.

o Matriptase-2 (TMPRSS®6): This transmembrane serine protease, encoded by the TMPRSS6
gene, is a key negative regulator of hepcidin.[16][17] Matriptase-2 is thought to cleave HJV
on the hepatocyte membrane, thereby dampening the BMP/SMAD signaling cascade and
reducing hepcidin expression.[17][18] Loss-of-function mutations in TMPRSS6 cause Iron-
Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by inappropriately high
hepcidin levels.[17][19]

o Erythroferrone (ERFE): During periods of intense erythropoiesis (e.g., after blood loss),
erythroblasts in the bone marrow produce the hormone erythroferrone.[4][20] ERFE acts on
the liver to suppress hepcidin expression, likely by interfering with the BMP/SMAD pathway.
[4][21] This suppression allows for increased iron absorption and mobilization to meet the
demands of new red blood cell production.[4] ERFE is a key mediator in the pathophysiology
of iron overload in B-thalassemia, where ineffective erythropoiesis leads to high ERFE levels
and chronic hepcidin suppression.[20][22]
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Fig 4. Negative regulation of hepcidin by TMPRSS6 and ERFE.

Quantitative Data Summary

Serum hepcidin concentrations are a key biomarker in iron metabolism research. The
following tables summarize reference ranges from studies in healthy populations. It is important
to note that values can vary significantly based on the assay used.

Table 1: Serum Hepcidin-25 Reference Ranges in Adults
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Median
(nM)

Population

95%
Reference
Range
(P2.5-P97.5)
(nM)

Mean
(ng/mL)

90% or 95%
Reference
Range
(ng/mL)

Citation(s)

Men
7.8
(General)

0.6-23.3

22.18 +12.17
(SD)

6.32 - 46.06
(90% Range)

[23][24][25]

Women
(Premenopau 4.1

sal)

0.4-19.7

5.51+2.8
(SD)

[6123]

Women
(Postmenopa 8.5

usal)

7.29 +3.59
(SD)

[61123]

Women

(General)

10.95 + 6.06
(SD)

3.44 -24.78
(90% Range)

[25]

Combined
Healthy -
Subjects

9.25+6.45
(SD)

1.23 - 36.46

[6]

Note:
Conversion
factor is
approximatel
y 1 ng/mL=
0.36 nM.
Ranges can
differ based
on assay
methodology
(e.g., ELISA
VS. mass
spectrometry)
and

population
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characteristic

S.

Table 2: Performance Characteristics of Commercial
Hepcidin ELISA Kits

. R&D Systems . Murine Compete™
Kit Feature o Thermo Fisher
Quantikine ELISA
Assay Type Solid-Phase Sandwich  Solid-Phase Sandwich  Competitive
Assay Time 4.5 hours 3.5 hours 2 hours 45 min

Serum, Plasma,
) Serum, Plasma, Other ) )
Sample Types Urine, Cell Culture ] ] ] Murine Serum, Urine
biological fluids

Supernates
Sensitivity 3.81 pg/mL Not specified 0.18 ng/mL
Assay Range 15.6 - 1,000 pg/mL Not specified 0.5 - 333 ng/mL
Citation(s) [26] [27]

Key Experimental Protocols
Quantification of Hepcidin by Enzyme-Linked
Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying hepcidin concentrations in biological samples. The
following is a generalized protocol for a sandwich ELISA.

Principle: An antibody specific for hepcidin is pre-coated onto a microplate. Samples and
standards are added, and any hepcidin present is bound. A second, enzyme-conjugated
antibody is added, which also binds to the captured hepcidin. A substrate is then added, and
the resulting colorimetric signal is proportional to the amount of hepcidin.[28]

Methodology:

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 11/21 Tech Support


https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets%2FBID%2Fmanuals%2FEEL073-manual.pdf
https://www.intrinsiclifesciences.com/product/hepcidin-murine-compete/
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.abbkine.com/datasheet/KTE61933-B.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g
for 20 minutes. Collect the supernatant.[26][28]

o Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge
at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[26][28]

o Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw
cycles.[28]

o Assay Procedure:
o Bring all reagents and samples to room temperature.

o Add 100 pL of standards and samples to appropriate wells of the pre-coated 96-well plate.
[26]

o Incubate for a specified time (e.g., 90 minutes) at 37°C.

o Aspirate the liquid from each well and wash the plate 3-5 times with ~350 pL of 1X Wash
Buffer per well.[26] Ensure complete removal of liquid after the last wash by inverting the
plate and blotting it on absorbent paper.

o Add 100 pL of HRP-conjugated detection antibody to each well.[29]

o Incubate for a specified time (e.g., 60 minutes) at 37°C.

o Repeat the wash step as described above.

o Add 90-100 pL of substrate solution (e.g., TMB) to each well.[29]

o Incubate for 15-30 minutes at 37°C in the dark.

o Add 50 pL of Stop Solution to each well. The color will change from blue to yellow.[26]
o Data Analysis:

o Immediately read the absorbance of each well at 450 nm using a microplate reader.
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o Generate a standard curve by plotting the absorbance values for each standard against its
known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[26]

o Calculate the hepcidin concentration of the unknown samples by interpolating their
absorbance values from the standard curve.
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Fig 5. Generalized workflow for a Hepcidin sandwich ELISA.
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Assessment of SMAD Pathway Activation by Western
Blot

Western blotting can be used to measure the phosphorylation status of SMAD1/5/8, providing a
direct readout of BMP/SMAD pathway activation.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE,
transferred to a membrane, and probed with antibodies specific for the phosphorylated form of
the target protein (e.g., p-SMAD1/5/8). A second antibody for total SMAD protein is used as a
loading control.

Methodology:
e Lysate Preparation:

o Treat cells (e.g., HepG2, primary hepatocytes) with stimuli (e.g., BMP6, IL-6) for the
desired time.

o Wash cells twice with ice-cold PBS.

o Lyse cells in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase
inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the
phosphorylation state of proteins.[30]

o For nuclear-localized proteins like p-SMADs, sonication of the lysate is strongly
recommended to ensure complete extraction.[30]

o Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet
cellular debris.[30]

o Determine protein concentration of the supernatant using a compatible assay (e.g., BCA
assay).

e SDS-PAGE and Transfer:

o Mix 20-30 pg of protein from each sample with Laemmli sample buffer and denature by
heating at 95°C for 5 minutes.[31]
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o Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate proteins by
electrophoresis.

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSAin TBST) for 1
hour at room temperature to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for phosphorylated SMAD (e.qg.,
rabbit anti-p-SMAD1/5/8) diluted in blocking buffer, typically overnight at 4°C with gentle
agitation.[31]

o Wash the membrane three times for 10 minutes each with TBST.

o Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit
IgG-HRP) for 1 hour at room temperature.[31]

[e]

Wash the membrane again three times for 10 minutes each with TBST.

e Detection and Analysis:

[¢]

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

[¢]

Capture the chemiluminescent signal using a digital imaging system.[31]

[e]

To normalize for protein loading, the blot can be stripped and re-probed with an antibody
against total SMAD1/5/8.

[e]

Quantify band intensities using densitometry software. The level of pathway activation is
expressed as the ratio of p-SMAD to total SMAD.[31]

Analysis of Hepcidin Promoter Activity by Luciferase
Reporter Assay

This assay measures the transcriptional activity of the HAMP promoter in response to various
stimuli.
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Principle: A segment of the hepcidin gene promoter is cloned into a plasmid vector upstream
of a reporter gene, typically firefly luciferase.[32] This construct is transfected into cells. The
activity of the promoter is then quantified by measuring the light output from the luciferase
enzyme, which is directly proportional to the level of transcription.[33]

Methodology:
e Construct Generation:

o Amplify the desired region of the murine or human hepcidin promoter (e.g., 1.0 kb
upstream of the transcription start site) via PCR.[32]

o Clone the PCR product into a luciferase reporter vector (e.g., pGL3-Basic).[32] A co-
reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive
promoter is often co-transfected to normalize for transfection efficiency.

o Cell Culture and Transfection:
o Plate hepatocyte-derived cells (e.g., HepG2) in 24- or 48-well plates.

o Transfect the cells with the hepcidin promoter-luciferase construct and the normalization
control plasmid using a suitable transfection reagent.

e Stimulation and Lysis:

o After 24-48 hours, replace the medium with fresh medium containing the desired stimulus
(e.g., BMP6, IL-6, iron-bound transferrin) or vehicle control.

o Incubate for a specified period (e.g., 8-24 hours).

o Wash the cells with PBS and lyse them using a passive lysis buffer provided with the
luciferase assay Kkit.

e Luminometry:

o Transfer a small volume of the cell lysate to a luminometer plate.
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o Use a dual-luciferase assay system to measure the light output. The instrument will first
inject the firefly luciferase substrate and measure the signal, then inject a second reagent
that quenches the firefly signal and initiates the Renilla luciferase reaction.

e Data Analysis:

o Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the
data.

o Express the results as "fold change" in promoter activity relative to the vehicle-treated
control cells.

Conclusion and Therapeutic Implications

The regulation of hepcidin is a complex process involving the integration of multiple signaling
pathways that sense iron status, inflammation, and erythropoietic needs. The BMP/SMAD and
JAK/STAT pathways serve as the primary positive regulators, while TMPRSS6 and ERFE are
key suppressors. A thorough understanding of these molecular mechanisms is paramount for
the development of targeted therapies for iron disorders. Strategies aimed at manipulating
hepcidin levels—such as hepcidin mimetics, agents that activate the BMP pathway, or
inhibitors of negative regulators like TMPRSS6 and ERFE—hold significant promise for treating
conditions of both iron overload and iron-restricted anemias.[5][7] The experimental protocols
detailed herein provide a foundational toolkit for researchers and drug developers working to
advance these therapeutic frontiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Unraveling Mechanisms Regulating Systemic Iron Homeostasis - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 18 /21 Tech Support


https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.benchchem.com/product/b3415299?utm_src=pdf-body
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://www.benchchem.com/product/b3415299?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Hepcidin: A Promising Therapeutic Target for Iron Disorders: A Systematic Review - PMC
[pmc.ncbi.nlm.nih.gov]

4. Erythroferrone: An Erythroid Regulator of Hepcidin and Iron Metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]
6. drg-international.com [drg-international.com]

7. Impact of BMP-SMAD and JAK-STAT Signaling Pathways on Hepcidin Protein Expression
and Iron Overloading in &beta;-Thalassemia: A Review [ijsr.net]

8. Activation of STAT and SMAD Signaling Induces Hepcidin Re-Expression as a
Therapeutic Target for 3-Thalassemia Patients - PMC [pmc.ncbi.nlm.nih.gov]

9. Serum Iron Overload Activates the SMAD Pathway and Hepcidin Expression of
Hepatocytes via SMURF1 - PMC [pmc.ncbi.nlm.nih.gov]

10. The hemochromatosis proteins HFE, TfR2, and HJV form a membrane-associated
protein complex for hepcidin regulation - PubMed [pubmed.ncbi.nim.nih.gov]

11. mdpi.com [mdpi.com]

12. JCI - Iron regulation by hepcidin [jci.org]

13. JCI - Hepcidin regulation: ironing out the details [jci.org]

14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
15. ashpublications.org [ashpublications.org]

16. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia
[frontiersin.org]

17. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC
[pmc.ncbi.nlm.nih.gov]

18. The serine protease matriptase-2 (TMPRSSG6) inhibits hepcidin activation by cleaving
membrane hemojuvelin - PubMed [pubmed.ncbi.nim.nih.gov]

19. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
20. ashpublications.org [ashpublications.org]
21. thebloodproject.com [thebloodproject.com]

22. Erythroferrone and hepcidin as mediators between erythropoiesis and iron metabolism
during allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nim.nih.gov]

23. ashpublications.org [ashpublications.org]

24. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 19/21 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745900/
https://www.researchgate.net/publication/300082540_Hepcidin_A_Promising_Therapeutic_Target_for_Iron_Disorders_A_Systematic_Review
https://drg-international.com/documents/serum-hepcidin-reference-range-gender-differences-menopausal-dependence-and-biochemical-correlates-in-healthy-subjects/
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://www.ijsr.net/getabstract.php?paperid=SR25428204245
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10899870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10899870/
https://pubmed.ncbi.nlm.nih.gov/22728873/
https://pubmed.ncbi.nlm.nih.gov/22728873/
https://www.mdpi.com/2072-6643/12/5/1515
https://www.jci.org/articles/view/67225
https://www.jci.org/articles/view/32701
https://mdanderson.elsevierpure.com/en/publications/a-role-of-smad4-in-iron-metabolism-through-the-positive-regulatio/
https://ashpublications.org/blood/article/115/13/2657/26820/SMAD7-controls-iron-metabolism-as-a-potent
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00114/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2014.00114/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688576/
https://pubmed.ncbi.nlm.nih.gov/18976966/
https://pubmed.ncbi.nlm.nih.gov/18976966/
https://medlineplus.gov/genetics/gene/tmprss6/
https://ashpublications.org/blood/article/126/17/2031/34444/Erythroferrone-contributes-to-hepcidin-suppression
https://www.thebloodproject.com/copy-erythroferrone/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291814/
https://ashpublications.org/blood/article/117/25/e218/24315/Serum-hepcidin-reference-ranges-and-biochemical
https://www.researchgate.net/figure/Reference-ranges-for-serum-hepcidin-nM-per-5-year-age-group-for-men-and-women-in-the_tbl1_51084073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 25. Establishment of normal reference range of serum hepcidin in Indian blood donors -
PMC [pmc.ncbi.nlm.nih.gov]

e 26. documents.thermofisher.com [documents.thermofisher.com]
o 27. intrinsiclifesciences.com [intrinsiclifesciences.com]

o 28. abbkine.com [abbkine.com]

e 29. cusabio.com [cusabio.com]

e 30. How should | prepare my samples to detect phospho-Smad2/3? | Cell Signaling
Technology [cellsignal.com]

e 31. benchchem.com [benchchem.com]

e 32. In Vivo Imaging of Hepcidin Promoter Stimulation by Iron and Inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

e 33. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

« To cite this document: BenchChem. [Hepcidin Signaling in Iron Homeostasis: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415299#hepcidin-signaling-pathways-in-iron-
homeostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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